![molecular formula C16H14ClNO4 B5817905 methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5817905.png)

methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

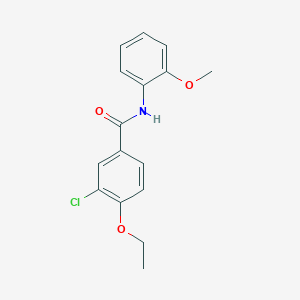

Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate, also known as MCLA, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. MCLA is a fluorescent probe that can be used to study G protein-coupled receptors (GPCRs), a family of proteins that play a crucial role in cell signaling and are involved in numerous physiological processes.

Aplicaciones Científicas De Investigación

Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a useful tool for studying GPCRs, which are involved in a variety of physiological processes including vision, taste, smell, and hormone regulation. By labeling GPCRs with methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate, researchers can study their structure, function, and interactions with other proteins. methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate has been used to study a variety of GPCRs, including the adenosine A1 receptor, the dopamine D2 receptor, and the opioid receptor.

Mecanismo De Acción

Methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate works by binding to the transmembrane domain of GPCRs. Once bound, it undergoes a conformational change that results in fluorescence. The fluorescence of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate can be used to monitor the binding of ligands to GPCRs, as well as the conformational changes that occur upon ligand binding.

Biochemical and Physiological Effects:

methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a relatively safe compound that does not have any known toxic effects. However, it is important to note that methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a fluorescent probe and therefore may interfere with the function of the GPCR it is labeling. Additionally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may not label all GPCRs equally, and its labeling efficiency may vary depending on the specific GPCR being studied.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is its high sensitivity and selectivity for GPCRs. methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is also relatively easy to use and can be used in a variety of experimental systems, including cell-based assays and in vivo imaging. However, there are also limitations to using methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. For example, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may not label all GPCRs equally, and its labeling efficiency may vary depending on the specific GPCR being studied. Additionally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate is a relatively expensive compound, which may limit its use in some research settings.

Direcciones Futuras

There are several future directions for research involving methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. One area of research is the development of new fluorescent probes that can label GPCRs with higher efficiency and specificity. Another area of research is the use of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), to study GPCRs in vivo. Finally, methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate may also have potential therapeutic applications, such as in the development of new drugs that target GPCRs.

Métodos De Síntesis

The synthesis of methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate involves several steps. The first step is the synthesis of 4-chlorobenzoyl chloride, which is then reacted with 3-aminophenol to form 3-[(4-chlorobenzoyl)amino]phenol. This compound is then reacted with methyl chloroacetate to form methyl {3-[(4-chlorobenzoyl)amino]phenoxy}acetate. The overall yield of the synthesis is approximately 20%.

Propiedades

IUPAC Name |

methyl 2-[3-[(4-chlorobenzoyl)amino]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-14-4-2-3-13(9-14)18-16(20)11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHKCHQXOXTLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)

![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![2-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5817843.png)

![3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5817844.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)

![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)

![2-(3,4-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5817891.png)

![2-[(4-nitrobenzyl)oxy]naphthalene](/img/structure/B5817907.png)

![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5817910.png)